molecular formula C16H24BNO3 B1444466 N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1011731-99-9

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1444466
M. Wt: 289.2 g/mol
InChI Key: CCVQRQAYAOUDGP-UHFFFAOYSA-N
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Description

“N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. However, there is limited information available about this specific compound12. It seems to be related to other compounds with similar structures, such as "trimethyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane"1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”. However, compounds with similar structures are often synthesized through borylation or hydroboration reactions3.



Molecular Structure Analysis

The molecular structure of “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is not readily available. However, related compounds such as “trimethyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane” have a molecular weight of 276.261.



Chemical Reactions Analysis

Specific chemical reactions involving “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not readily available. However, compounds with similar structures are often used in Suzuki cross-coupling reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not readily available. However, related compounds such as “trimethyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane” are solid at room temperature and should be stored in a dry environment at 2-8°C1.


Scientific Research Applications

Application 1: Organic Synthesis

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Compounds similar to “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are important intermediates in organic synthesis . They are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
  • Methods of Application or Experimental Procedures: These compounds can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes: The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Application 2: Drug Delivery Systems

  • Specific Scientific Field: Pharmaceutical Sciences .
  • Summary of the Application: Boronic acid compounds, like the one you mentioned, are used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
  • Methods of Application or Experimental Procedures: The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
  • Results or Outcomes: Drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Application 3: Synthesis of Diaryl Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
  • Methods of Application or Experimental Procedures: The compound is synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound is identified by FT-IR, 1H NMR, and mass spectroscopy .
  • Results or Outcomes: The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .

Application 4: Suzuki Cross-Coupling Reaction

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine, a compound similar to “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, is used in Suzuki cross-coupling reaction to extend the size of the structure .
  • Methods of Application or Experimental Procedures: The boronic acid pinacol ester functional groups in the compound are ideal for the Suzuki cross-coupling reaction .
  • Results or Outcomes: The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of various organic compounds .

Application 5: Synthesis of Diaryl Derivatives Acting as FLAP Regulators

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” is an important raw material in the synthesis of diaryl derivatives acting as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
  • Methods of Application or Experimental Procedures: The compound is synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound is identified by FT-IR, 1H NMR, and mass spectroscopy .
  • Results or Outcomes: The crystal structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .

Application 6: Suzuki Cross-Coupling Reaction

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine, a compound similar to “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, is used in Suzuki cross-coupling reaction to extend the size of the structure .
  • Methods of Application or Experimental Procedures: The boronic acid pinacol ester functional groups in the compound are ideal for Suzuki cross-coupling reaction .
  • Results or Outcomes: The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of various organic compounds .

Safety And Hazards

Future Directions

The future directions of “N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not readily available. However, related compounds are often used in the synthesis of other compounds, suggesting potential applications in chemical synthesis2.


Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-11-10-12(8-9-13(11)14(19)18(6)7)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVQRQAYAOUDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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